6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one
CAS No.: 866809-37-2
Cat. No.: VC6649707
Molecular Formula: C27H25NO4
Molecular Weight: 427.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866809-37-2 |
|---|---|
| Molecular Formula | C27H25NO4 |
| Molecular Weight | 427.5 |
| IUPAC Name | 6-ethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one |
| Standard InChI | InChI=1S/C27H25NO4/c1-4-32-22-12-13-25-23(15-22)27(30)24(26(29)20-8-10-21(31-3)11-9-20)17-28(25)16-19-7-5-6-18(2)14-19/h5-15,17H,4,16H2,1-3H3 |
| Standard InChI Key | GJXWPTIZUICSPD-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=CC(=C4)C |
Introduction
1. Introduction to 6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one
6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one is a synthetic organic compound belonging to the quinolinone family. Quinolinones are heterocyclic aromatic compounds characterized by a fused benzene and pyridone ring system. These compounds often exhibit diverse biological activities, including antimicrobial, anticancer, and antiviral properties.
The compound's structure includes:
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A quinolinone core with substitutions at positions 1, 3, and 6.
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An ethoxy group at position 6.
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A methoxybenzoyl group at position 3.
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A benzyl group derived from 3-methylphenyl at position 1.
2. Structural Features
The molecular structure of this compound can be summarized as follows:
| Position | Substituent |
|---|---|
| 1 | [(3-Methylphenyl)methyl] group |
| 3 | (4-Methoxybenzoyl) group |
| 4 | Ketone (C=O) functional group |
| 6 | Ethoxy group (-OCH2CH3) |
These substitutions influence the compound's physicochemical properties, reactivity, and biological activity.
3. Potential Applications
Quinolinone derivatives have been widely studied for their pharmacological potential. The following sections explore possible applications of this compound based on its structural analogs:
Anticancer Activity
Quinolinones with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. Substituents like methoxybenzoyl and methylphenyl groups enhance lipophilicity, potentially improving cell membrane permeability and targeting cancer cells effectively .
Antiviral Potential
Some quinolinones have shown inhibitory effects against viral proteases, such as SARS-CoV-2 Mpro. The ketone group at position 4 may facilitate hydrogen bonding with viral enzymes, making this compound a candidate for antiviral drug development .
4. Synthesis Pathways
The synthesis of this compound likely involves:
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Formation of the Quinolinone Core: Starting with an aniline derivative undergoing cyclization with a suitable diketone.
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Substitution at Position 1: Alkylation using a benzyl halide derived from 3-methylbenzyl bromide.
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Introduction of the Methoxybenzoyl Group: Acylation using p-methoxybenzoyl chloride.
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Ethoxylation at Position 6: Employing ethyl iodide or ethyl bromide in the presence of a base.
This multi-step synthesis would require careful control over reaction conditions to ensure regioselectivity and high yield.
6. Research Outlook
The lack of direct studies on this specific compound highlights the need for further research into its synthesis, characterization, and biological evaluation. Future studies should focus on:
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Structure-Activity Relationships (SAR): To determine how substituents influence biological activity.
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Toxicological Studies: To assess safety profiles for pharmaceutical applications.
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Computational Modeling: To predict binding affinities with biological targets.
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